

Application Notes: CY7-SE Triethylamine for Labeling Oligonucleotides and Peptides

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CY7-SE triethylamine

Cat. No.: B15556711

[Get Quote](#)

Introduction

CY7-SE (Sulfo-Cyanine7 succinimidyl ester) triethylamine is a near-infrared (NIR) fluorescent dye widely used for the covalent labeling of biomolecules.^{[1][2][3]} As a member of the cyanine dye family, CY7 possesses a long emission wavelength in the NIR spectrum (~774-779 nm), which is advantageous for biological applications.^{[1][4]} This spectral region, often called the "NIR window," minimizes interference from tissue autofluorescence and light absorption by biological components like hemoglobin, allowing for deeper tissue penetration and a significantly improved signal-to-noise ratio in imaging experiments.^{[1][5][6]}

The CY7-SE variant contains an N-hydroxysuccinimide (NHS) ester functional group, which is highly reactive toward primary aliphatic amines (-NH₂).^{[4][7]} This reactivity makes it an ideal reagent for labeling primary amines present in oligonucleotides and peptides, forming a stable amide bond.^{[7][8][9]} The triethylamine salt form of CY7-SE is a common formulation. Triethylamine, a tertiary amine base, is often used in the labeling reaction to facilitate the coupling process, particularly in organic solvents.^{[10][11][12]} These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the effective use of CY7-SE for labeling oligonucleotides and peptides.

Data Presentation

Quantitative Data Summary

The key photophysical and chemical properties of CY7 are summarized below. These values can vary slightly based on the manufacturer and experimental conditions.

Table 1: Spectral and Chemical Properties of CY7

Parameter	Value	Reference
Maximum Excitation Wavelength (λ_{ex})	~747 - 756 nm	[1][4][5]
Maximum Emission Wavelength (λ_{em})	~774 - 779 nm	[1][4][5]
Molar Extinction Coefficient (ϵ)	~250,000 $\text{cm}^{-1}\text{M}^{-1}$	[1]
Reactive Group	N-hydroxysuccinimide (NHS) Ester	[4][5]
Reactivity	Primary Amines	[7][8][12]
Solubility	Soluble in DMF, DMSO	[4][5]
Storage Temperature	-20°C	[4]

| Stability | ≥ 4 years (as powder at -20°C) |[4] |

Table 2: Recommended Parameters for CY7 Labeling Reactions

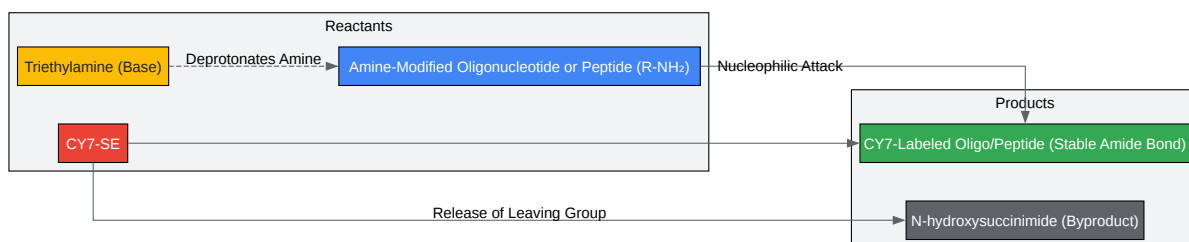
Parameter	Oligonucleotide Labeling	Peptide Labeling	Reference
Biomolecule Requirement	Primary amine modification (e.g., 5' or 3' amino-modifier)	N-terminal primary amine or Lysine residue(s)	[1][12][13]
Reaction Buffer	0.1 M Sodium Bicarbonate or 0.1 M Phosphate Buffer	0.1 M Sodium Bicarbonate or PBS	[14]
Optimal Reaction pH	8.3 - 8.5	8.3 - 8.5	[12][14][15]
CY7-SE Stock Solvent	Anhydrous DMF or DMSO	Anhydrous DMF or DMSO	[5][8][10]
Molar Excess of CY7-SE	5-20 fold	10-20 fold	[1]
Reaction Temperature	Room Temperature (or 4°C)	Room Temperature (or 4°C)	[1][16]
Reaction Time	2-4 hours (or overnight at 4°C)	2 hours to overnight	[1][14][16]

| Purification Method | Reverse-Phase HPLC, Gel Filtration, Ethanol Precipitation | Reverse-Phase HPLC, Size Exclusion Chromatography |[1][17][18][19] |

Experimental Protocols

Signaling Pathways and Experimental Workflows

The fundamental reaction involves the nucleophilic attack of a primary amine on the NHS ester of CY7, resulting in a stable amide linkage and the release of N-hydroxysuccinimide.



[Click to download full resolution via product page](#)

Caption: CY7-SE NHS ester reaction with a primary amine.

Protocol 1: Labeling of Amino-Modified Oligonucleotides

This protocol details the covalent attachment of CY7-SE to an oligonucleotide containing a primary amine modification.^[1]

1. Materials and Reagents

- Amino-modified oligonucleotide (lyophilized)
- **CY7-SE triethylamine**
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- 0.1 M Sodium bicarbonate buffer (pH 8.5)
- Nuclease-free water
- Purification system (e.g., RP-HPLC)

2. Reagent Preparation

- **Oligonucleotide Solution:** Dissolve the lyophilized amino-modified oligonucleotide in 0.1 M sodium bicarbonate buffer to a final concentration of 0.3 to 0.8 mM.
- **CY7-SE Stock Solution:** Immediately before use, dissolve CY7-SE in anhydrous DMF or DMSO to a concentration of ~10-20 mM.^{[1][20]} The dye is sensitive to moisture, so fresh preparation is crucial.^[20]

3. Labeling Reaction Procedure

- In a microcentrifuge tube, combine the oligonucleotide solution and the CY7-SE stock solution. Aim for a 5 to 20-fold molar excess of the CY7-SE dye over the oligonucleotide.^[1]
- Vortex the reaction mixture gently.
- Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.^[1] Protect the tube from light by wrapping it in aluminum foil.^[1]

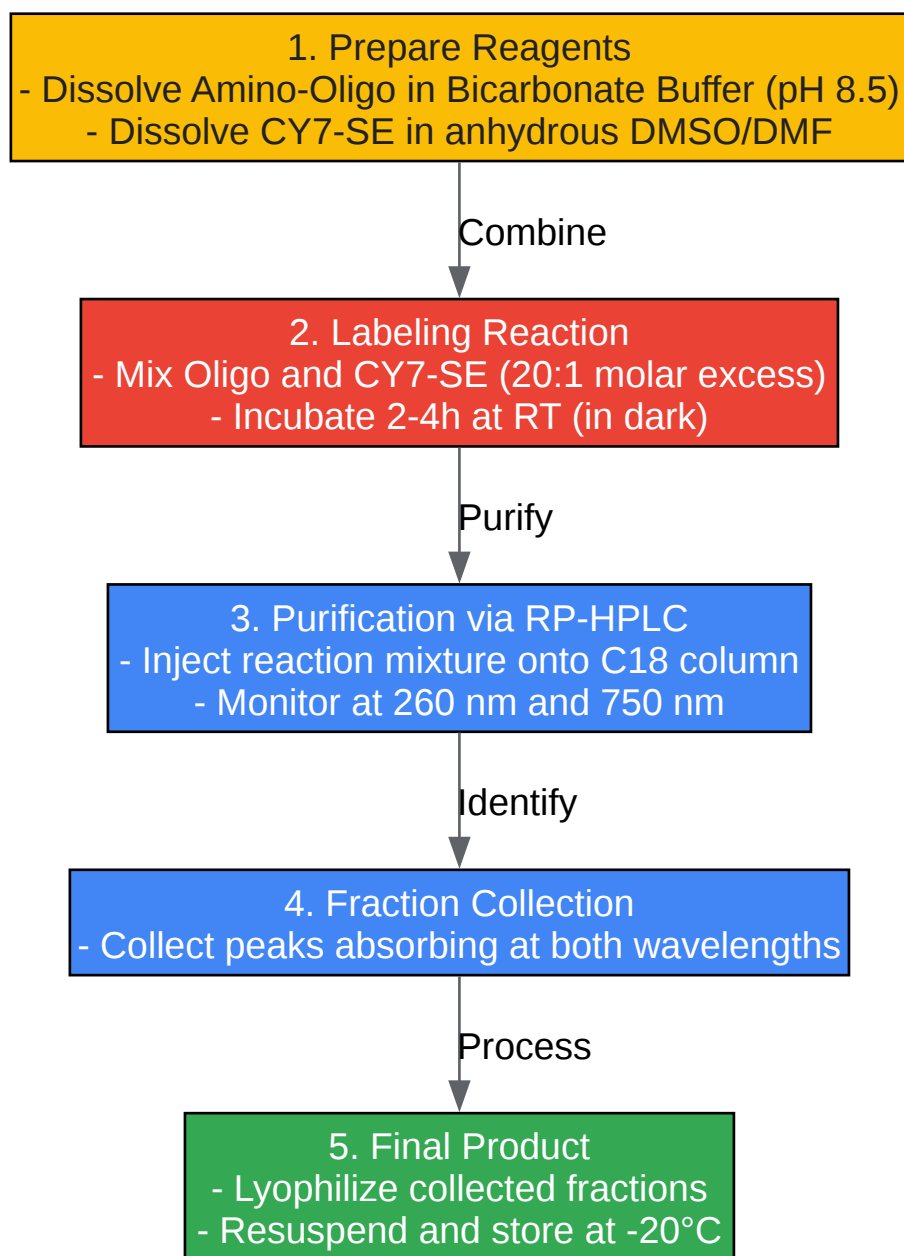
4. **Purification of CY7-Labeled Oligonucleotide** Purification is critical to remove unreacted dye and unlabeled oligonucleotides.^[1] Reverse-phase high-performance liquid chromatography (RP-HPLC) is a highly effective method.^{[1][18]}

- **HPLC Setup:** Use a C18 column.
- **Mobile Phases:**
 - Mobile Phase A: Aqueous buffer (e.g., 0.1 M TEAA, pH 7.0)
 - Mobile Phase B: Acetonitrile
- **Gradient:** Run a linear gradient of Mobile Phase B (e.g., 5% to 95%) over 20-30 minutes.^[1]
- **Detection:** Monitor elution at two wavelengths: 260 nm (for the oligonucleotide) and ~750 nm (for the CY7 dye).^[1]
- **Fraction Collection:**

- The first peak to elute is typically the free, unreacted CY7 dye (absorbs at ~750 nm only).
[1]
- The desired CY7-labeled oligonucleotide will elute later and should show absorbance at both 260 nm and ~750 nm.[1]
- Unlabeled oligonucleotide will absorb only at 260 nm and elutes slightly before the labeled product.[1]
- Collect the fractions corresponding to the dual-absorbing peak.[1]

5. Post-Purification and Storage

- Lyophilize the collected fractions to obtain the purified, labeled oligonucleotide as a dry pellet.[1]
- Resuspend the pellet in nuclease-free water or a suitable buffer.
- Store the labeled oligonucleotide at -20°C, protected from light. Properly stored, it should be stable for at least 6 months.[21]



[Click to download full resolution via product page](#)

Caption: Workflow for labeling oligonucleotides with CY7-SE.

Protocol 2: Labeling of Peptides

This protocol describes the labeling of peptides containing primary amines (N-terminus or lysine side chains) with CY7-SE.[9][13]

1. Materials and Reagents

- Peptide with at least one primary amine
- **CY7-SE triethylamine**
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- 0.1 M Sodium bicarbonate buffer (pH 8.5) or Phosphate-Buffered Saline (PBS, pH 7.4-8.5)
- Purification supplies (e.g., size exclusion chromatography column like Sephadex G-25, or HPLC system)

2. Reagent Preparation

- **Peptide Solution:** Dissolve the peptide in the chosen reaction buffer to a concentration of 2-10 mg/mL.[\[20\]](#)[\[22\]](#) Ensure the buffer is free of other primary amines (e.g., Tris).[\[7\]](#)[\[16\]](#)
- **CY7-SE Stock Solution:** Immediately before use, dissolve CY7-SE in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[\[20\]](#)

3. Labeling Reaction Procedure

- Slowly add the CY7-SE solution to the peptide solution while stirring. A 10-20 fold molar excess of dye is recommended.
- Incubate the reaction for at least 2 hours at room temperature or overnight at 4°C, protected from light.[\[14\]](#)

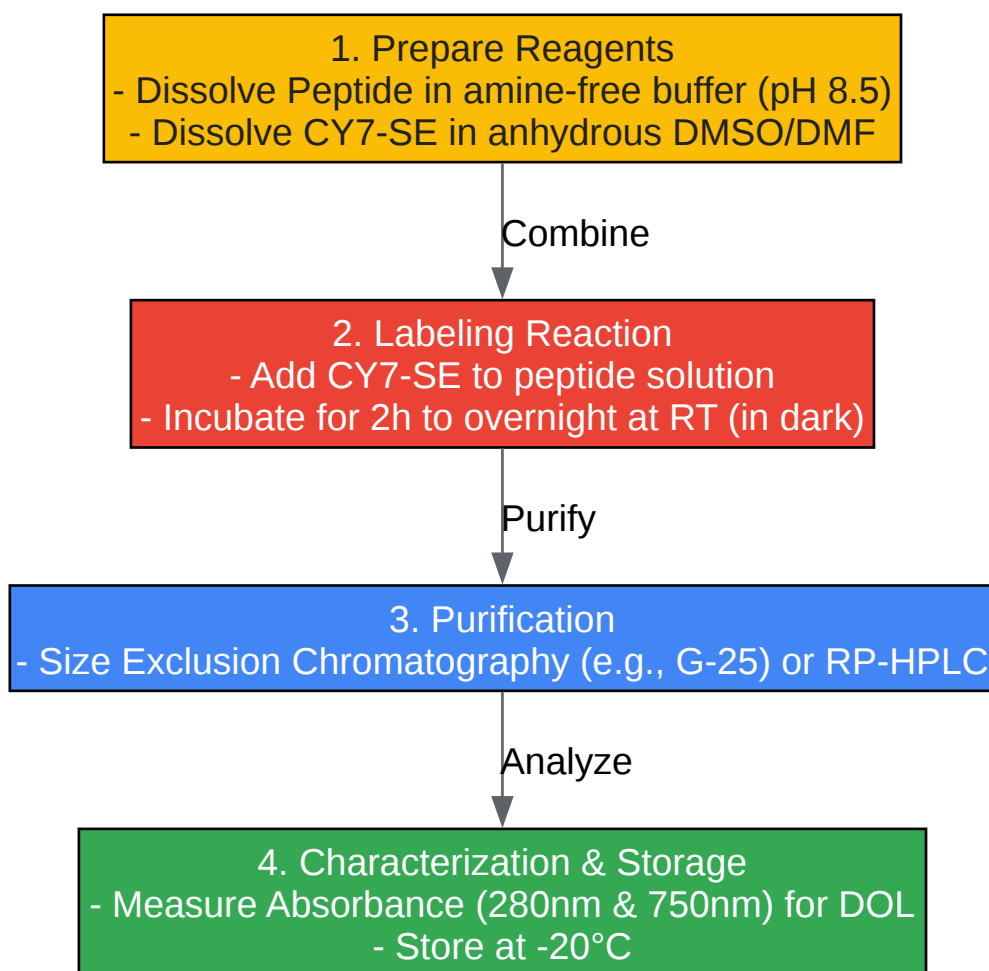
4. Purification of CY7-Labeled Peptide

- **Size Exclusion Chromatography (e.g., Sephadex G-25):** This method separates the larger labeled peptide from the smaller, unreacted dye molecules.[\[22\]](#)
 - Prepare the column according to the manufacturer's instructions.[\[22\]](#)
 - Load the reaction mixture onto the column.[\[22\]](#)
 - Elute with an appropriate buffer (e.g., PBS pH 7.2-7.4).[\[22\]](#)

- The labeled peptide will elute first in the colored fractions. The free dye will elute later.
- Reverse-Phase HPLC: For higher purity, RP-HPLC can be used, similar to the protocol for oligonucleotides, but with a gradient optimized for the specific peptide.[10][19]

5. Characterization and Storage

- Degree of Labeling (DOL): Determine the DOL by measuring the absorbance of the purified conjugate at ~280 nm (for the peptide, if it contains Trp or Tyr) and at ~750 nm (for CY7).[5]
- Store the purified, labeled peptide in a suitable buffer at -20°C or -80°C, protected from light.



[Click to download full resolution via product page](#)

Caption: Workflow for labeling peptides with CY7-SE.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Oligonucleotide labeling_TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chempep.com [chempep.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. glenresearch.com [glenresearch.com]
- 9. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 10. neb.com [neb.com]
- 11. neb.com [neb.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. interchim.fr [interchim.fr]
- 16. neb.com [neb.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Purification of dye-labeled oligonucleotides by ion-pair reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Expression and Purification of Isotopically Labeled Peptide Inhibitors and Substrates of cAMP-Dependant Protein Kinase A for NMR Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. abpbio.com [abpbio.com]

- 21. Cy7 Oligo Labeling [biosyn.com]
- 22. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Application Notes: CY7-SE Triethylamine for Labeling Oligonucleotides and Peptides]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15556711#cy7-se-triethylamine-for-labeling-oligonucleotides-and-peptides]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com